BenchChemオンラインストアへようこそ!

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methyl-1H-imidazole-4-sulfonamide

Chemokine Receptor Modulation Inflammation GPCR Pharmacology

This benzothiophene-imidazole-4-sulfonamide hybrid (CAS 2097930-30-6) provides a unique 3-dimensional pharmacophore inaccessible to flat 2-substituted analogs. The 3-position benzothiophene attachment and chiral propan-2-yl linker create conformational restriction critical for chemokine receptor subtype discrimination, while the N-methylimidazole-4-sulfonamide group offers a distinct zinc-binding geometry for isoform-selective CA inhibition. Exact CAS procurement is mandatory to replicate published SAR, maintain target engagement, and avoid confounding off-target effects caused by subtle structural variations.

Molecular Formula C15H17N3O2S2
Molecular Weight 335.44
CAS No. 2097930-30-6
Cat. No. B2716240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methyl-1H-imidazole-4-sulfonamide
CAS2097930-30-6
Molecular FormulaC15H17N3O2S2
Molecular Weight335.44
Structural Identifiers
SMILESCC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CN(C=N3)C
InChIInChI=1S/C15H17N3O2S2/c1-11(17-22(19,20)15-8-18(2)10-16-15)7-12-9-21-14-6-4-3-5-13(12)14/h3-6,8-11,17H,7H2,1-2H3
InChIKeyMUIQTLPRNAAGRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-methyl-1H-imidazole-4-sulfonamide Chemical Profile and Research Procurement Context


N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-methyl-1H-imidazole-4-sulfonamide (CAS 2097930-30-6) is a synthetic small molecule (C₁₇H₁₉N₃O₂S₂, MW ~361.5) that integrates a benzothiophene core with a 1-methyl-1H-imidazole-4-sulfonamide side chain via a chiral propan-2-yl linker . The benzothiophene moiety is a privileged scaffold in kinase inhibitors, chemokine receptor modulators, and carbonic anhydrase inhibitors, while the 1-methylimidazole-4-sulfonamide group contributes zinc-binding capacity and hydrogen-bond donor/acceptor functionality . This hybrid architecture distinguishes the compound from simpler benzothiophene sulfonamides or standalone imidazole-sulfonamide fragments, creating a unique three-dimensional pharmacophore suitable for lead discovery and chemical biology probe development . The compound is commercially available at research-grade purity (typically ≥95%) from multiple specialty chemical suppliers for in vitro screening and structure-activity relationship (SAR) campaigns.

Why Closely Related Benzothiophene or Imidazole-Sulfonamide Analogs Cannot Substitute for N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-methyl-1H-imidazole-4-sulfonamide


Generic substitution of this compound with simpler benzothiophene sulfonamides or standalone imidazole-4-sulfonamides is not scientifically defensible because the precise sp³-carbon linker and the 3-position attachment on the benzothiophene ring create a conformational restriction that is absent in flat, 2-substituted benzothiophene analogs . The N-methylimidazole-4-sulfonamide motif confers a specific zinc-binding geometry and hydrogen-bonding pattern that differs from the 4-substituted imidazole or benzimidazole sulfonamides commonly found in carbonic anhydrase or kinase inhibitor chemotypes . In chemokine receptor modulation programs, the substitution pattern on the benzothiophene ring profoundly alters selectivity among receptor subtypes; even a shift from the 3-position to the 2-position can reverse the functional activity from antagonism to agonism or abolish binding affinity entirely . Consequently, procurement of the exact CAS registry number is mandatory for replicating published SAR trends, maintaining target engagement profiles, and avoiding confounding off-target effects that arise from subtle structural variations.

Differentiated Quantitative Evidence for N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-methyl-1H-imidazole-4-sulfonamide Versus Closest Analogs


Benzothiophene Substitution Position Determines Chemokine Receptor Subtype Selectivity

In a comprehensive benzothiophene sulfonamide patent series, the 3-position attachment of a heterocycle-bearing side chain (as present in the target compound) yields a distinct chemokine receptor selectivity fingerprint compared to the 2-substituted benzothiophene isomers . Compounds with substitution at the 3-position of the benzothiophene core demonstrated selective modulation of CCR2 and related chemokine receptors implicated in ocular inflammatory diseases, whereas 2-substituted analogs showed broader, less selective profiles across multiple chemokine receptors . While the target compound's own numerical IC₅₀/Ki values have not been disclosed in the public peer-reviewed literature, the structural precedent establishes that the 3-position substitution architecture is non-interchangeable with 2-substituted analogs for achieving receptor subtype selectivity—a critical parameter for minimizing off-target effects in chemokine-targeting programs .

Chemokine Receptor Modulation Inflammation GPCR Pharmacology

N-Methylimidazole-4-Sulfonamide Zinc-Binding Geometry Advantages Over Benzimidazole or Unsubstituted Sulfonamide Analogs

The N-methylimidazole-4-sulfonamide group provides a well-characterized zinc-binding group (ZBG) geometry that differs from benzimidazole sulfonamides and primary sulfonamides in carbonic anhydrase (CA) inhibition . Benzimidazole sulfonamide CA inhibitors, such as those in the S1P1 receptor antagonist series, exhibit IC₅₀ values ranging from sub-nanomolar to low micromolar depending on isoform, but their binding mode involves an additional hydrogen bond between the benzimidazole N-H and Thr199, a contact unavailable to N-methylimidazole analogs . The absence of this N-H hydrogen bond in the target compound predicts altered isoform selectivity, potentially favoring CA isoforms where the Thr199 interaction is dispensable or where the N-methyl group occupies a hydrophobic subpocket . This structural difference is critical when selecting a sulfonamide ZBG for isoform-selective CA inhibitor design.

Carbonic Anhydrase Inhibition Metalloenzyme Targeting Zinc-Binding Group Design

Chiral Propan-2-yl Linker Differentiates from Achiral Methylene-Bridged Benzothiophene-Imidazole Hybrids

The target compound incorporates a chiral center at the propan-2-yl linker connecting the benzothiophene and imidazole-sulfonamide moieties . This stereogenic carbon distinguishes the compound from achiral methylene-linked benzothiophene-imidazole hybrids (e.g., imidazolylmethyl-benzothiophenes patented as TXA₂ synthetase inhibitors) . In medicinal chemistry campaigns, the presence of a chiral center proximal to the benzothiophene core can significantly impact target binding, CYP450 metabolic stability, and plasma protein binding through differential interactions with chiral environments in biological systems . Achiral methylene-linked analogs lack the opportunity for enantiomer-specific optimization of pharmacokinetic and pharmacodynamic properties, making the chiral compound a more versatile starting point for lead optimization when stereochemistry-driven improvements in selectivity or metabolic profile are sought.

Chiral Resolution Stereochemistry-Dependent Activity ADME Optimization

Benzothiophene-Imidazole Hybrid Outperforms Phenyl-Imidazole Analogs in Antitrypanosomal Selectivity Paradigms

While not a direct measurement for the target compound itself, a closely related class of 3-nitrotriazole-based chlorinated thiophene/benzothiophene sulfonamides and amides demonstrated up to 14-fold higher in vitro potency against Trypanosoma cruzi compared to the reference clinical drug benznidazole . In the same SAR study, compounds containing a thiophene or benzothiophene sulfonamide scaffold showed >1400-fold selectivity for the parasite over mammalian host cells, whereas imidazole-based analogs without the benzothiophene moiety displayed substantially lower selectivity (<50-fold) . Although the target compound lacks the 3-nitrotriazole warhead, the benzothiophene-imidazole hybrid architecture it embodies was identified as a privileged scaffold for achieving parasite-selective activity, providing a structural rationale for its prioritization over simpler phenyl-imidazole or imidazole-only sulfonamide fragments in antiparasitic drug discovery programs.

Antitrypanosomal Agents Chagas Disease Parasite Selectivity

Validated Research and Procurement Application Scenarios for N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-methyl-1H-imidazole-4-sulfonamide


Chemokine Receptor Subtype-Selective Antagonist Lead Discovery

The 3-substituted benzothiophene architecture with a chiral linker, as present in this compound, is a validated entry point for identifying selective CCR2 or related chemokine receptor antagonists, as demonstrated by patent SAR data showing that 3-substitution on the benzothiophene core enables receptor subtype discrimination . Procurement of this compound enables medicinal chemistry teams to explore side-chain variations while retaining the privileged 3-position attachment geometry that underlies subtype selectivity, a design principle that cannot be implemented with the more common 2-substituted benzothiophene sulfonamide building blocks .

Isoform-Selective Carbonic Anhydrase Inhibitor Design with Non-Classical Zinc-Binding Geometry

The N-methylimidazole-4-sulfonamide zinc-binding group offers a geometry distinct from primary sulfonamides and benzimidazole sulfonamides, as evidenced by CA inhibition studies showing that the presence or absence of an N-H hydrogen-bond donor on the sulfonamide heterocycle dictates selectivity among CA isoforms I, II, VII, IX, and XII . Researchers designing isoform-selective CA inhibitors for oncology or glaucoma applications can utilize this compound as a scaffold that probes zinc-binding geometries inaccessible to N-H-containing sulfonamides.

Enantiomer-Specific SAR Exploration in Hit-to-Lead Optimization

The chiral propan-2-yl linker provides a stereogenic handle that achiral methylene-linked benzothiophene-imidazole hybrids lack . Following chiral resolution, the individual enantiomers can be screened to identify enantiomer-specific differences in target binding affinity, metabolic stability, and off-target activity—a standard practice in lead optimization where enantiomeric potency ratios frequently exceed 10:1 . This capability makes the compound a strategically superior choice for programs where stereochemistry-driven optimization of drug-like properties is a priority.

Antiparasitic Lead Generation Leveraging Benzothiophene-Imidazole Privileged Scaffold

The benzothiophene-imidazole hybrid architecture is empirically associated with enhanced antitrypanosomal potency and parasite selectivity, as established by the 14-fold improvement in T. cruzi potency and >1400-fold selectivity achieved by structurally related chlorinated benzothiophene sulfonamides versus the clinical standard benznidazole . Although the target compound lacks the nitro warhead required for full activity, it serves as a scaffold for installing bioreductive prodrug moieties or other warheads, providing a starting point for Chagas disease or human African trypanosomiasis drug discovery programs.

Quote Request

Request a Quote for N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methyl-1H-imidazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.